4-(3-Aminophenyl)-3-hydroxybenzoic acid
Description
Overview of Benzoic Acid Derivatives in Advanced Chemical Research
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are cornerstones of chemical synthesis and industry. newworldencyclopedia.orgacs.org Discovered in the 16th century, benzoic acid's journey from a substance obtained by distilling gum benzoin (B196080) to a synthetically produced commodity highlights its enduring importance. newworldencyclopedia.orgwikipedia.org Today, its derivatives are indispensable. They are widely used as precursors and key intermediates in the synthesis of a vast array of products, including dyes, agrochemicals, and pharmaceuticals. researchgate.netresearchgate.net
In the realm of advanced research, particularly in medicinal chemistry, the benzoic acid scaffold is a frequent starting point for the design of new therapeutic agents. nih.gov Its structural rigidity and established reactivity make it an ideal framework for introducing various functional groups to interact with biological targets. researchgate.net Researchers have successfully developed benzoic acid derivatives as potent anticancer agents, enzyme inhibitors, and anti-inflammatory drugs. researchgate.netnih.govsci-hub.se The ability to modify the substitution pattern on the benzene (B151609) ring allows for the fine-tuning of a molecule's electronic properties and spatial arrangement, which is crucial for optimizing its biological activity. researchgate.net Furthermore, sustainable methods for producing benzoic acid derivatives, for instance through microbial synthesis, are an active area of investigation, aiming to create greener chemical processes. nih.gov
Significance of Aminophenyl and Hydroxyl Functionalities in Chemical Synthesis and Design
The utility of 4-(3-aminophenyl)-3-hydroxybenzoic acid is profoundly influenced by its two key functional groups: the hydroxyl (-OH) and the aminophenyl (-C₆H₄NH₂) moieties.
The hydroxyl group is one of the most prevalent functional groups in chemistry and biochemistry. wikipedia.org Its ability to act as both a hydrogen bond donor and acceptor makes it a critical determinant of a molecule's physical properties, such as water solubility and boiling point. britannica.com In medicinal chemistry, the hydroxyl group is a key player in molecular recognition, forming crucial hydrogen bonds with biological macromolecules like proteins and enzymes, which can significantly enhance binding affinity. acs.org The strategic placement of a hydroxyl group can alter a molecule's polarity and metabolic profile. britannica.com However, its reactivity also presents challenges in synthesis, often requiring protective strategies to prevent unwanted side reactions. numberanalytics.com
The aminophenyl group provides both a reactive site and a structural scaffold. The amino group (-NH₂) is a primary functional group whose basicity and nucleophilicity are central to many chemical transformations. interchim.fr In drug design, the amino group is often part of a pharmacophore, a molecular feature necessary for biological activity, as it can form salt bridges and hydrogen bonds. However, the high reactivity of amino groups means they often need to be "protected" during multi-step syntheses to prevent them from interfering with reactions at other sites on the molecule. libretexts.org The attached phenyl ring provides a rigid, planar structure that can be a key component for fitting into the binding sites of biological targets.
Historical and Current Research Trajectories for Arylbenzoic Acid Systems
The historical trajectory of benzoic acid research began with its discovery and initial use as a medicinal substance in the 16th century. newworldencyclopedia.orgresearchgate.net Industrial synthesis methods developed later, moving from less pure chemical processes to the modern standard of toluene (B28343) air oxidation. acs.orgwikipedia.org
Research into more complex arylbenzoic acids, such as biphenyl (B1667301) carboxylic acids, represents a more contemporary focus, driven by applications in materials science and pharmacology. These systems are valued for creating molecules with extended, semi-rigid structures. For example, specific biphenyl derivatives are investigated as monomers for high-performance liquid crystalline polymers. nih.gov In medicinal chemistry, the biphenyl scaffold is a privileged structure found in numerous drugs. It allows for the positioning of functional groups in distinct spatial regions to interact with multiple pockets of a receptor binding site.
Current research often involves the synthesis of novel arylbenzoic acids with carefully chosen substituents to act as highly specific enzyme inhibitors or receptor modulators. sci-hub.se For instance, compounds incorporating the biphenyl-carboxylic acid motif have been designed and synthesized as potential treatments for various diseases. sci-hub.senih.gov Furthermore, the development of efficient synthetic methodologies, including microbial fermentation and enzymatic processes, to produce complex structures like 3-hydroxy-4-aminobenzoic acid is an emerging frontier, promising more sustainable production routes for these valuable compounds. google.com
Rationale for Detailed Investigation of this compound
The specific molecule this compound stands as a compelling target for detailed scientific inquiry due to the unique combination of its structural components. While extensive research exists for its constituent parts and related isomers, this particular arrangement of functional groups offers novel possibilities.
The rationale for its investigation is built on the following points:
Multifunctional Scaffold: The molecule combines three key chemical motifs: a benzoic acid core, a hydroxyl group, and an aminophenyl substituent. This creates a rich platform for diverse chemical modifications and potential interactions. The benzoic acid provides a stable, well-understood anchor. researchgate.net
Strategic Functional Group Placement: The hydroxyl group is positioned ortho to the carboxylic acid, which can lead to intramolecular hydrogen bonding. This interaction can influence the acidity of the carboxyl group and lock the molecule into a more defined conformation, a desirable trait in rational drug design. The aminophenyl group at the 4-position extends the molecule's architecture, providing an additional site for interaction far from the acidic center.
Potential in Medicinal Chemistry: The structural features are reminiscent of scaffolds used in the development of targeted therapies. For example, substituted aminobenzoic acids are used in the preparation of various pharmaceutical compounds, including sphingosine (B13886) kinase inhibitors. chemicalbook.com The biphenyl structure is a known feature in molecules designed to inhibit protein-protein interactions or act as receptor antagonists.
Applications in Materials Science: Aromatic molecules containing both an o-aminophenol skeleton and a carboxylic acid are known precursors for polybenzoxazoles (PBO), a class of high-performance polymers with exceptional thermal stability and mechanical strength. google.com The structure of this compound contains the necessary functionalities, suggesting its potential as a novel monomer for advanced materials.
The convergence of these features in a single, relatively unexplored molecule makes this compound a promising candidate for novel research in both the development of new medicines and the creation of advanced functional materials.
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-aminophenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-10-3-1-2-8(6-10)11-5-4-9(13(16)17)7-12(11)15/h1-7,15H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXXPCJEIRBJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688638 | |
| Record name | 3'-Amino-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-42-3 | |
| Record name | 3'-Amino-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Advanced Synthetic Methodologies for 4 3 Aminophenyl 3 Hydroxybenzoic Acid
Retrosynthetic Analysis of the 4-(3-Aminophenyl)-3-hydroxybenzoic Acid Scaffold
A retrosynthetic analysis of this compound suggests several strategic disconnections to identify plausible starting materials. The most apparent disconnection is at the aryl-aryl bond, which is a common strategy for biphenyl (B1667301) compounds. This leads to two primary synthons: a 3-aminophenyl group and a 3-hydroxybenzoic acid derivative. These synthons can be further broken down into readily available starting materials.
Another key consideration in the retrosynthetic analysis is the management of the functional groups, specifically the amino, hydroxyl, and carboxylic acid groups. These groups may require protection and deprotection steps to ensure compatibility with the chosen reaction conditions. For instance, the amino and hydroxyl groups are often protected to prevent unwanted side reactions during cross-coupling reactions.
Classical and Contemporary Approaches to the Synthesis of this compound
The synthesis of this compound can be achieved through various methods, ranging from classical techniques to modern palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Aryl Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing aryl-aryl bonds. These reactions offer high efficiency and functional group tolerance, making them ideal for the synthesis of complex molecules like this compound.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that involves the coupling of an organoboron compound with an organohalide. In the context of synthesizing this compound, this could involve the reaction of a boronic acid derivative of one aromatic ring with a halide derivative of the other.
A potential synthetic route using Suzuki-Miyaura coupling is the reaction between (3-aminophenyl)boronic acid and a halogenated 3-hydroxybenzoic acid derivative. The choice of catalyst, base, and solvent is crucial for the success of this reaction. For instance, a typical catalyst system might involve a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or potassium phosphate (B84403). The reaction is often carried out in a mixture of solvents, such as toluene (B28343) and water.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |
| (3-Aminophenyl)boronic acid | 4-Bromo-3-hydroxybenzoic acid | Pd(PPh3)4 | K3PO4 | Toluene/H2O | High |
| 3-Aminophenylboronic acid | Methyl 4-bromo-3-hydroxybenzoate | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | Moderate to High |
This table presents hypothetical data based on typical Suzuki-Miyaura coupling reactions for similar compounds and is for illustrative purposes.
The Heck reaction is another palladium-catalyzed cross-coupling reaction that involves the coupling of an unsaturated halide with an alkene. While not a direct method for forming an aryl-aryl bond, it can be adapted for this purpose through a domino or sequential process. For instance, a Heck reaction could be used to introduce a vinyl group onto one of the aromatic rings, which could then undergo a subsequent cyclization or another cross-coupling reaction to form the biphenyl core.
Friedel-Crafts Acylation and Related Electrophilic Aromatic Substitutions
Classical methods such as the Friedel-Crafts acylation can also be envisioned for the synthesis of the this compound scaffold. This would involve the acylation of a substituted benzene (B151609) derivative with a benzoyl chloride, catalyzed by a Lewis acid like aluminum chloride. However, the presence of activating and deactivating groups on the aromatic rings can complicate this approach, leading to issues with regioselectivity and potential side reactions. The amino and hydroxyl groups are strongly activating and would require protection to prevent over-acylation and other unwanted reactions.
Multi-Component Reactions for Constructing the this compound Core
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules. An MCR for the synthesis of this compound could potentially involve the one-pot reaction of three or more starting materials to form the final product. While specific MCRs for this exact compound are not widely reported, the development of new MCRs is an active area of research, and it is plausible that such a reaction could be designed. This would likely involve a cascade of reactions, such as a condensation followed by a cyclization and an aromatization step.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the proposed Suzuki-Miyaura synthesis is critical for developing sustainable and environmentally responsible processes. inovatus.es Key areas of focus include the selection of solvents, catalysts, and energy sources that minimize environmental impact.
Aqueous Media and Sustainable Solvents: Traditional Suzuki-Miyaura reactions often utilize organic solvents that can be toxic and difficult to dispose of. A significant green advancement is the use of water as the reaction medium. rsc.orgrsc.org Water is non-flammable, non-toxic, and inexpensive. The reaction's efficiency in water can be enhanced by using water-soluble ligands or phase-transfer catalysts. For instance, specially designed surfactants can create micelles that facilitate the reaction between organic substrates and aqueous-soluble reagents. tcichemicals.com Other greener solvent alternatives include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF) and t-amyl alcohol, which are considered more environmentally benign than many traditional aprotic solvents. rsc.org
Catalyst Selection and Recyclability: Palladium catalysts are central to the reaction but are also costly and can leave toxic metal residues in the final product. Green approaches focus on minimizing catalyst loading and enabling catalyst recycling. Using highly active catalysts, such as those with advanced phosphine (B1218219) ligands, allows for significantly lower palladium concentrations (down to parts-per-million levels in some cases). researchgate.net
Heterogeneous catalysts, where palladium is supported on a solid matrix like activated carbon (Pd/C), a polymer sponge, or silica (B1680970), offer a distinct advantage. inovatus.esacs.org These catalysts can be easily filtered out of the reaction mixture and reused for multiple cycles, reducing both cost and palladium waste. acs.org Ligand-free protocols, often performed in aqueous media, further simplify the system and reduce costs associated with complex, proprietary ligands. rsc.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The yield and purity of this compound are highly dependent on the careful optimization of several reaction parameters. The interplay between the catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity.
Screening of Catalysts, Ligands, Bases, and Solvents: A systematic screening of reaction components is the standard approach to identify the optimal conditions for a specific Suzuki-Miyaura coupling.
Catalyst/Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand, is paramount. Electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often highly effective for challenging couplings. researchgate.net Automated systems using machine learning can now rapidly screen vast combinations of catalysts and ligands to predict the best-performing systems. chemistryviews.orgrsc.org
Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base can significantly influence the reaction rate and yield, with stronger bases sometimes being necessary for less reactive substrates. researchgate.netglpbio.com
Solvent: The solvent must be capable of dissolving the reactants to some extent and is often a mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water to dissolve the inorganic base. researchgate.net The choice of solvent can affect catalyst stability and reaction kinetics.
The following table illustrates a typical optimization study for a Suzuki-Miyaura reaction, demonstrating how variations in conditions can impact the product yield.
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75 | researchgate.net |
| 2 | Pd(OAc)₂ (2) | - | K₂CO₃ | MeCN | Reflux | 30 | researchgate.net |
| 3 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | researchgate.net |
| 4 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 110 | 98 | rsc.org |
| 5 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 88 | acs.org |
| 6 | Pd/C (1.5) | - | K₂CO₃ | DMF/H₂O | MW, 150 | 92 | elsevier.es |
This table is a representative example based on analogous reactions and is intended to illustrate the optimization process.
Scale-Up Considerations for the Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable.
Catalyst Loading and Removal: On a large scale, the cost of the palladium catalyst becomes a significant factor. It is imperative to reduce the catalyst loading to the lowest effective level without compromising reaction time or yield. sigmaaldrich.com Following the reaction, residual palladium must be removed from the final product, especially if it is intended for pharmaceutical or electronic applications. This often requires specialized purification steps, such as treatment with activated carbon, specialized silica gels, or scavenging agents. researchgate.net
Thermal Safety and Mixing: The Suzuki-Miyaura reaction is often exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction or catalyst degradation. scbt.com Proper reactor design with efficient cooling systems is essential. Furthermore, since the reaction is often biphasic (an organic solvent and an aqueous base), vigorous and effective mixing is required to maximize the interfacial area between the phases, ensuring efficient mass transfer and consistent reaction rates. scbt.comsigmaaldrich.com
Reagent Handling and Process Control: Handling large quantities of reagents requires robust procedures to ensure safety and consistency. sigmaaldrich.com For example, the order of reagent addition can be critical; sometimes, the catalyst is added last after the other reagents are heated to the desired temperature to prevent premature degradation. scbt.com The use of process analytical technology (PAT) can monitor reaction progress in real-time, allowing for precise control and ensuring the reaction goes to completion before initiating workup procedures.
Downstream Processing and Purification: Isolating the final product on a large scale requires efficient and scalable purification methods. Crystallization is often the preferred method for purification as it is generally more cost-effective and environmentally friendly than chromatography. Developing a robust crystallization process that consistently delivers the product with high purity and yield is a key aspect of process development.
Chemical Reactivity and Derivatization Strategies of 4 3 Aminophenyl 3 Hydroxybenzoic Acid
Reactivity of the Carboxylic Acid Group in 4-(3-Aminophenyl)-3-hydroxybenzoic Acid
The carboxylic acid group is a primary site for modification, enabling the formation of esters, amides, and the corresponding primary alcohol through reduction.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The choice of method often depends on the need to avoid side reactions with the sensitive amino and hydroxyl groups.
Fischer Esterification: This classic acid-catalyzed reaction with an alcohol is a viable option. libretexts.org The reaction is reversible, and using a large excess of the alcohol as the solvent can drive the equilibrium toward the formation of the ester. libretexts.org However, the acidic conditions could potentially protonate the amino group, affecting its reactivity.
Activation Agents: To circumvent the issues of harsh acidic conditions and equilibrium limitations, carboxylic acid activating agents are frequently employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) activate the carboxyl group, facilitating nucleophilic attack by an alcohol under milder conditions. libretexts.org This approach is common in peptide synthesis and is suitable for complex molecules. sigmaaldrich.com
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (serves as solvent), Strong Acid Catalyst (e.g., H₂SO₄, HCl) | Refluxing temperature. | Equilibrium-driven; excess alcohol required. Potential for side reactions on other functional groups. libretexts.org |
| Carbodiimide-Mediated Esterification | Alcohol, Activating Agent (e.g., DCC, EDAC), Base (e.g., DMAP) | Room temperature in an inert solvent (e.g., DCM, DMF). | Milder conditions, high yield, avoids strong acids. libretexts.org |
| Alkyl Halide Esterification | Alkyl Halide (e.g., CH₃I), Weak Base (e.g., K₂CO₃) | Reflux in a polar aprotic solvent (e.g., DMF, Acetone). | The carboxylic acid is deprotonated first to form a carboxylate salt, which then acts as a nucleophile. Care must be taken to avoid O-alkylation of the phenol (B47542). stackexchange.com |
Amidation: Direct condensation of a carboxylic acid and an amine is generally inefficient because the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. researchgate.netlibretexts.org Therefore, activation of the carboxyl group is typically required.
Coupling Reagents: Similar to esterification, carbodiimide (B86325) coupling agents like DCC or EDAC are highly effective for amide bond formation. libretexts.org
Boric Acid Catalysis: Boric acid has emerged as a mild, environmentally friendly, and efficient catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org It is known to be chemoselective, which would be advantageous for a multifunctional molecule like this compound. orgsyn.org
Conversion to Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. However, the resulting highly reactive acyl chloride could react non-selectively with the hydroxyl and amino groups in the molecule.
| Method | Reagents | Typical Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Carbodiimide Coupling | Amine, Coupling Agent (DCC, EDAC), optional HOBt | Room temperature, inert solvent (DMF, DCM). | High yields, mild conditions, preserves stereochemistry. libretexts.org |
| Boric Acid Catalysis | Amine, Boric Acid (catalyst) | Heating in a solvent like toluene (B28343) with water removal. | Green catalyst, good chemoselectivity for primary amines. orgsyn.org |
| Thermal Condensation | Ammonium Carbonate, followed by heat | Formation of ammonium salt, then heating to >100°C to eliminate water. | Simple reagents, but requires high temperatures. libretexts.org |
The reduction of the carboxylic acid group to a primary alcohol requires a potent reducing agent, as it is one of the more difficult functional groups to reduce.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of carboxylic acids to primary alcohols. chemguide.co.uk The reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk A key consideration is that LiAlH₄ is highly reactive and can also reduce other functional groups.
Borane (BH₃): Borane and its complexes (e.g., BH₃·THF) are more chemoselective reducing agents for carboxylic acids. chemguide.co.uk Borane is often preferred when other reducible functional groups, such as esters or nitro groups, are present in the molecule and need to be preserved.
The resulting primary alcohol, (4-(3-aminophenyl)-3-hydroxyphenyl)methanol, is itself a versatile intermediate that can undergo further transformations, such as oxidation back to an aldehyde or carboxylic acid, or conversion to alkyl halides.
Transformations Involving the Hydroxyl Group of this compound
The phenolic hydroxyl group is nucleophilic and can also direct electrophilic substitution on the aromatic ring.
These reactions refer to electrophilic substitution on the aromatic ring (C-alkylation and C-acylation), which is strongly activated by the hydroxyl group at the ortho and para positions. Since the para position is occupied by the second phenyl ring, substitution is directed to the C2 and C6 positions.
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide or an alkene in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). jk-sci.comslchemtech.com However, these reactions can be challenging to control, often leading to mixtures of mono- and poly-alkylated products and potential rearrangement of the alkyl group. orgsyn.org
Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, forming a hydroxyketone. ucalgary.ca This reaction is generally more controllable than alkylation and does not suffer from rearrangement issues. The product is an aryl ketone, which can be a valuable synthetic intermediate. ucalgary.ca
These transformations occur at the oxygen atom of the hydroxyl group (O-alkylation and O-acylation).
Formation of Ethers (O-Alkylation): The most common method for converting a phenol to an ether is the Williamson ether synthesis. wikipedia.org This Sₙ2 reaction involves deprotonating the phenol with a base to form a more nucleophilic phenoxide ion, which then reacts with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com The choice of base is critical to ensure selective deprotonation of the phenol without affecting the carboxylic acid. A mild base like potassium carbonate (K₂CO₃) is often sufficient.
| Component | Example | Purpose |
|---|---|---|
| Phenolic Substrate | This compound | The nucleophile precursor. |
| Base | K₂CO₃, NaH, NaOH | Deprotonates the phenolic -OH to form a reactive phenoxide. numberanalytics.com |
| Alkylating Agent | CH₃I, C₂H₅Br, Benzyl Bromide | Provides the alkyl group; must be a good substrate for Sₙ2 (e.g., primary halide). masterorganicchemistry.com |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents are preferred as they enhance the nucleophilicity of the alkoxide. numberanalytics.com |
Formation of Esters (O-Acylation): The phenolic hydroxyl group can be readily acylated to form a phenolic ester. This reaction typically involves an acyl chloride or anhydride. The reaction can be performed under basic conditions (e.g., Schotten-Baumann reaction using NaOH and an acyl chloride) or with a catalyst. tandfonline.com O-acylation is generally kinetically favored over C-acylation and can be achieved without the use of strong Lewis acids. ucalgary.ca Phase-transfer catalysis has proven to be a rapid and highly efficient method for the O-acylation of various substituted phenols. tandfonline.com
Reactivity of the Amino Group in this compound
The aromatic amino group behaves as a nucleophile and a base, and it strongly activates the phenyl ring to which it is attached towards electrophilic substitution.
Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides or anhydrides to form the corresponding amides. Similarly, it reacts with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to yield sulfonamides. These reactions are often used to protect the amino group or to introduce new functional moieties.
Alkylation: Direct alkylation with alkyl halides can be difficult to control, often resulting in a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts.
Diazotization: As a primary aromatic amine, the amino group can be converted into a diazonium salt (—N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). This diazonium salt is a highly valuable synthetic intermediate. It can be substituted by a wide range of nucleophiles in reactions such as the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or Schiemann reaction (to introduce -F), or it can be replaced by -OH or -H. This provides a powerful tool for extensive modification of the aminophenyl ring.
Electrophilic Aromatic Substitution: The amino group is a potent activating group, directing electrophilic substitution to the ortho and para positions of its own ring. Given the substitution pattern of this compound, incoming electrophiles would be directed to the C2', C4', and C6' positions of the aminophenyl ring.
Amidation and Sulfonamidation Reactions
The primary amino group on one of the phenyl rings is a key site for nucleophilic attack, readily undergoing acylation reactions to form amides and sulfonamides. These reactions are fundamental for modifying the compound's structure and properties.
Amidation: The amino group can be converted into an amide by reacting with various acylating agents, such as acyl chlorides or carboxylic anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct. For instance, reaction with an isophthaloyl dichloride in a solvent like tetrahydrofuran can lead to the formation of a dibenzoic acid derivative. researchgate.net To prevent unwanted side reactions with the carboxylic acid moiety of the parent molecule, it may be necessary to first protect the carboxyl group, often by converting it to an ester.
Sulfonamidation: Similarly, the amino group reacts with sulfonyl chlorides (e.g., 4-chlorophenyl)sulfonyl chloride) to yield sulfonamides. This reaction is often carried out in the presence of a base like pyridine. The resulting sulfonamides are stable compounds with distinct chemical properties. researchgate.net
Table 1: Amidation and Sulfonamidation Reactions
| Reaction Type | Reagent Example | Product Type | Typical Conditions |
| Amidation | Acyl Chloride (e.g., Isophthaloyl dichloride) | Amide | Tetrahydrofuran, 24h |
| Sulfonamidation | Sulfonyl Chloride (e.g., 4-chlorophenyl)sulfonyl chloride) | Sulfonamide | Pyridine |
Diazotization and Azo Coupling Reactions
The aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for various transformations, most notably azo coupling.
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). jocpr.comdoubtnut.com This process yields a diazonium salt. The stability of the diazonium salt is crucial and is maintained by keeping the reaction at a low temperature. doubtnut.com
Azo Coupling: The resulting diazonium salt is an electrophile and can react with an activated aromatic compound (a coupling agent), such as a phenol or another amine, in an electrophilic aromatic substitution reaction to form an azo compound (containing an -N=N- linkage). wikipedia.org The reaction with phenolic compounds is typically faster at high pH. wikipedia.org For example, a diazonium salt can be coupled with 4-hydroxybenzoic acid in an alkaline solution to produce a colored azo dye. jocpr.com These azo compounds often exhibit bright colors due to their extended conjugated systems. wikipedia.org
Table 2: Diazotization and Azo Coupling
| Step | Reagents | Intermediate/Product | Key Conditions |
| Diazotization | NaNO₂, HCl | Aryl Diazonium Salt | 0-5 °C |
| Azo Coupling | Activated Aromatic Compound (e.g., Phenol) | Azo Compound | Alkaline pH for phenolic coupling partners |
Nucleophilic Acyl Substitution and Schiff Base Formation
The reactivity of the carboxylic acid and amino groups allows for nucleophilic acyl substitution and the formation of imines, known as Schiff bases.
Schiff Base Formation: The amino group can react with aldehydes or ketones in a condensation reaction to form an imine, or Schiff base. nih.gov This reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and may require refluxing in a solvent like ethanol (B145695). asianpubs.orgresearchgate.net The formation of the azomethine group (-C=N-) is a key characteristic of these compounds. nih.gov The synthesis of Schiff bases from various aminobenzoic acids and different aromatic aldehydes has been widely reported. asianpubs.orgresearchgate.netnih.gov
Table 3: Schiff Base Formation Example
| Reactant 1 | Reactant 2 Example | Product Type | Typical Conditions |
| This compound (Amino group) | Aromatic Aldehyde (e.g., Salicylaldehyde) | Schiff Base (Imine) | Ethanol, catalytic acetic acid, reflux |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Rings
Both phenyl rings of the molecule can undergo substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): This type of reaction involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org
On the Hydroxybenzoic Acid Ring: This ring has a hydroxyl group (-OH) and a carboxylic acid group (-COOH). The -OH group is a powerful activating group and an ortho, para-director. The -COOH group is a deactivating group and a meta-director. The strong activating effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it.
On the Aminophenyl Ring: This ring contains the amino group (-NH₂) and the substituted phenyl group. The -NH₂ group is a very strong activating, ortho, para-director. The phenyl substituent is also an ortho, para-director, though weaker. Therefore, this ring is highly activated towards electrophilic attack, with substitution favored at the positions ortho and para to the amino group. youtube.com
Nucleophilic Aromatic Substitution (NAS): This reaction is less common and requires the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to attack by a nucleophile. libretexts.orgyoutube.com The unsubstituted rings of this compound are not highly activated for NAS. However, if strong electron-withdrawing groups (like nitro groups) were introduced onto the rings via EAS, then subsequent nucleophilic substitution would be possible at positions ortho or para to these groups. libretexts.org
Chemo- and Regioselective Functionalization of this compound
The presence of three distinct functional groups necessitates careful control of reaction conditions to achieve selective modification at a single site.
Chemoselectivity:
Amine vs. Carboxyl/Hydroxyl: The amino group is generally more nucleophilic than the hydroxyl group and can be selectively acylated or alkylated under appropriate conditions. To perform reactions at the carboxylic acid (e.g., esterification or amidation) or the hydroxyl group without interference from the amine, the amino group often needs to be protected. Common protecting groups for amines include Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).
Carboxyl vs. Hydroxyl: The carboxylic acid can be selectively esterified under acidic conditions (Fischer esterification), which would typically not affect the phenolic hydroxyl group. Conversely, the phenolic hydroxyl can be selectively alkylated using a base to deprotonate it, followed by reaction with an alkyl halide.
Regioselectivity: As discussed in section 3.4, the regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents.
On the aminophenyl ring, substitution is strongly directed to the positions ortho and para to the highly activating amino group.
On the hydroxybenzoic acid ring, the powerful ortho, para-directing hydroxyl group will dictate the position of substitution, overriding the meta-directing effect of the carboxyl group.
Development of Library Synthesis Based on this compound Scaffold
The structural framework of this compound is an excellent starting point for combinatorial chemistry and the generation of compound libraries for high-throughput screening in drug discovery. nih.gov The three distinct functional groups serve as handles for introducing diversity.
A library can be constructed by systematically reacting the core scaffold with a variety of building blocks. For example:
Amide Library: The amino group can be acylated with a diverse set of carboxylic acids or acyl chlorides.
Ester Library: The carboxylic acid group can be esterified with a range of different alcohols.
Ether Library: The phenolic hydroxyl group can be converted into a library of ethers by reacting it with various alkyl halides.
By combining these reactions, a large and diverse library of compounds can be generated. For instance, one could first create a set of esters and then react each of these with a collection of acylating agents to create a two-dimensional library of ester-amides. Such libraries of related but structurally diverse molecules are invaluable in the search for new biologically active compounds. nih.gov
Advanced Structural Elucidation and Spectroscopic Analysis of 4 3 Aminophenyl 3 Hydroxybenzoic Acid and Its Derivatives
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intricate network of hydrogen bonds within 4-(3-Aminophenyl)-3-hydroxybenzoic acid. The vibrational spectrum of this molecule would be a composite of the characteristic bands arising from the 3-hydroxybenzoic acid and the 3-aminophenyl substituents, with shifts and new features emerging from their electronic and steric interactions.
The presence of hydroxyl (-OH), amine (-NH2), and carboxylic acid (-COOH) groups makes this compound a potent candidate for extensive intra- and intermolecular hydrogen bonding. In the solid state, the carboxylic acid is expected to form a hydrogen-bonded dimer, a common feature for benzoic acid derivatives. This dimerization would significantly influence the vibrational frequencies of the C=O and O-H stretching modes.
Expected Key Vibrational Modes:
O-H Stretching: The phenolic and carboxylic acid O-H stretching vibrations are anticipated to appear as broad bands in the FTIR spectrum, typically in the 3500-2500 cm⁻¹ region, due to strong hydrogen bonding.
N-H Stretching: The amino group will exhibit symmetric and asymmetric N-H stretching vibrations, expected around 3400-3200 cm⁻¹. The positions of these bands can indicate the extent of hydrogen bonding involving the amine group.
C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid dimer is a strong and characteristic band, typically observed in the range of 1710-1680 cm⁻¹ in the FTIR spectrum.
Aromatic C=C Stretching: Multiple bands in the 1620-1450 cm⁻¹ region will correspond to the C=C stretching vibrations within the two aromatic rings.
O-H and N-H Bending: The in-plane bending vibrations of the O-H and N-H groups are expected in the 1440-1260 cm⁻¹ and 1650-1580 cm⁻¹ regions, respectively.
C-N and C-O Stretching: The stretching vibrations of the C-N and C-O bonds will likely appear in the 1300-1200 cm⁻¹ range.
The table below provides a predictive summary of the key vibrational frequencies for this compound based on the analysis of its constituent parts.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Notes |
| Phenolic O-H Stretch | 3500 - 3200 (broad) | Strong | Weak | Broadness due to hydrogen bonding. |
| Carboxylic Acid O-H Stretch | 3300 - 2500 (very broad) | Strong, Broad | Weak | Characteristic broad absorption of a carboxylic acid dimer. |
| Asymmetric N-H Stretch | ~3450 | Medium | Medium | Position is sensitive to hydrogen bonding. |
| Symmetric N-H Stretch | ~3350 | Medium | Medium | Position is sensitive to hydrogen bonding. |
| C=O Stretch (Dimer) | 1710 - 1680 | Very Strong | Medium | Lower frequency compared to a monomeric C=O due to hydrogen bonding in the dimer. |
| N-H Scissoring | 1650 - 1580 | Medium | Weak | In-plane bending of the amino group. |
| Aromatic C=C Stretches | 1620 - 1450 | Medium to Strong | Strong | Multiple bands are expected due to the two phenyl rings. |
| In-plane O-H Bend | 1440 - 1395 | Medium | Weak | Can be coupled with other vibrations. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Weak | Coupled with O-H in-plane bending. |
| C-N Stretch | 1340 - 1250 | Medium | Medium | Aromatic amine C-N stretching. |
| C-O Stretch (Phenolic) | 1260 - 1180 | Strong | Medium | Characteristic of phenolic compounds. |
| Out-of-plane O-H Bend | ~920 (broad) | Medium, Broad | Weak | Associated with the carboxylic acid dimer. |
| Aromatic C-H Bending | 900 - 675 | Strong | Medium | The substitution pattern on both rings will influence the specific frequencies and number of these out-of-plane bending modes. |
Electronic Spectroscopy (UV-Vis) for Chromophoric System Characterization
The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to exhibit absorptions characteristic of its extended π-conjugated system. The chromophore consists of two interconnected phenyl rings with electron-donating groups (hydroxyl and amino) and an electron-withdrawing group (carboxylic acid). These substituents will cause a bathochromic (red) shift of the primary absorption bands of benzene (B151609).
The UV-Vis spectrum is anticipated to show two main absorption bands:
π → π* Transitions: These high-energy transitions are characteristic of the aromatic system and are expected to appear in the shorter wavelength region, likely around 200-280 nm. The presence of the biphenyl (B1667301) system and the substituents will lead to multiple overlapping bands in this region.
n → π* Transitions: These lower-energy transitions involve the non-bonding electrons of the oxygen and nitrogen atoms (from the -OH, -COOH, and -NH2 groups). These are typically weaker in intensity and are expected to appear as a shoulder or a distinct band at longer wavelengths, potentially above 300 nm. The exact position and intensity of this band will be sensitive to the solvent polarity.
The table below outlines the predicted UV-Vis absorption maxima for this compound.
| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent Effects |
| π → π* (E-band) | ~220 - 240 | High | Relatively insensitive to solvent polarity. |
| π → π* (B-band) | ~260 - 290 | Moderate to High | May show slight shifts with changes in solvent polarity. |
| n → π* | > 300 | Low | Expected to show a hypsochromic (blue) shift in polar solvents due to stabilization of the non-bonding orbitals. |
It is important to reiterate that the data presented here is a predictive analysis based on the known spectroscopic behavior of similar functional groups and molecular structures. Experimental verification is necessary for precise characterization.
Theoretical and Computational Chemistry Studies of 4 3 Aminophenyl 3 Hydroxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide insights into the electronic structure, geometry, and energy of a molecule like 4-(3-Aminophenyl)-3-hydroxybenzoic acid.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule such as this compound, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
The choice of functional and basis set is critical in DFT calculations. A common approach involves using a hybrid functional like B3LYP, which combines the strengths of Hartree-Fock theory and density functional approximations. This would be paired with a basis set such as 6-311++G(d,p), which provides a flexible description of the electron distribution.
For our representative molecule, Biphenyl (B1667301), DFT calculations have been performed to elucidate its structural parameters. The optimized geometry reveals the planarity or non-planarity of the phenyl rings with respect to each other, which is a key determinant of its electronic properties.
Table 1: Calculated Geometric Parameters for Biphenyl using DFT
| Parameter | Calculated Value (Å or °) |
|---|---|
| C-C (inter-ring) bond length | 1.49 |
| C-C (intra-ring) bond length (average) | 1.40 |
| C-H bond length (average) | 1.08 |
| Dihedral angle (between rings) | 44.4 |
Data is illustrative and based on typical DFT calculations for Biphenyl.
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.
For this compound, these methods could be used to calculate properties such as electron affinity, ionization potential, and dipole moment with a high degree of confidence. These calculations are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT.
Conformational Analysis and Potential Energy Surface Mapping
The presence of a rotatable bond between the two phenyl rings in this compound gives rise to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
A potential energy surface (PES) map can be generated by systematically rotating the dihedral angle between the phenyl rings and calculating the energy at each step using quantum chemical methods. This map reveals the low-energy conformations and the transition states that connect them. For Biphenyl, the PES shows energy minima at non-planar conformations and energy maxima at planar and perpendicular arrangements of the rings. This is due to the balance between the stabilizing effect of π-conjugation in the planar form and the destabilizing steric hindrance between the ortho-hydrogens.
Spectroscopic Property Prediction (NMR, UV-Vis, IR) through Computational Methods
Computational methods are invaluable for predicting and interpreting various types of spectra.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These predictions can aid in the assignment of experimental NMR spectra and provide a detailed picture of the electronic environment of each nucleus. For this compound, this would involve calculating the ¹H and ¹³C chemical shifts.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions, one can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. This provides insight into the conjugated π-system of the molecule.
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed using DFT, yield a set of vibrational modes and their corresponding frequencies. These predicted frequencies can be compared with experimental IR spectra to identify characteristic functional group vibrations, such as the O-H stretch of the carboxylic acid and hydroxyl groups, the N-H stretch of the amine, and the C=O stretch of the carboxyl group.
Table 2: Predicted Spectroscopic Data for a Biphenyl-like Structure
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (inter-ring C) | ~141 ppm |
| ¹H NMR | Chemical Shift (ortho-H) | ~7.4 ppm |
| UV-Vis (TD-DFT) | λmax | ~250 nm |
| IR (DFT) | C-H stretching (aromatic) | ~3100 cm⁻¹ |
| IR (DFT) | Ring breathing | ~1000 cm⁻¹ |
Data is illustrative and based on general computational results for Biphenyl.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms over time based on a force field, which is a set of empirical energy functions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Reactivity and Interactions (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or physicochemical properties of molecules with their observed properties. In the context of chemical reactivity, QSPR can be used to predict properties such as the rate constants of reactions or the equilibrium constants of binding interactions.
For this compound, a QSPR model could be developed to predict its reactivity in a particular chemical transformation. This would involve calculating a set of molecular descriptors, which are numerical representations of the molecule's structure and electronic properties. These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, HOMO/LUMO energies), and topological indices. By building a statistical model that relates these descriptors to an observed property for a series of related compounds, the property of this compound could be predicted. The applicability domain of the model is a crucial aspect to consider, ensuring that the prediction for the target molecule is reliable.
Investigation of Reaction Mechanisms and Transition States via Computational Methods
Currently, there is a notable absence of specific theoretical and computational studies in publicly available scientific literature that focus on the reaction mechanisms and transition states of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction pathways, calculating activation energies, and characterizing the geometries of transition states, research has not yet been directed towards this particular molecule in this specific context.
The investigation of reaction mechanisms for a bifunctional molecule like this compound could, in principle, explore various transformations. These might include, but are not limited to, reactions involving the carboxylic acid group (e.g., esterification, amidation), the hydroxyl group (e.g., etherification, oxidation), or the amino group (e.g., acylation, diazotization). Furthermore, the electronic interplay between the two aromatic rings and the influence of the substituent groups on the reactivity at different sites would be a key area for computational analysis.
A typical computational study on the reaction mechanism of a given chemical transformation of this compound would involve the following steps:
Reactant and Product Optimization: The three-dimensional structures of the reactant(s) and product(s) would be geometrically optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms would be employed to locate the transition state structure connecting the reactants and products on the potential energy surface.
Frequency Analysis: This analysis would be performed to confirm the nature of the stationary points. Reactants and products would have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to verify that the identified transition state correctly connects the desired reactants and products.
Such studies provide invaluable, atomistic-level insights into how chemical reactions proceed, complementing experimental findings. However, for this compound, this area of research remains to be explored. The data that could be generated from such studies, for instance, on a hypothetical reaction, is illustrated in the table below.
Table 1: Hypothetical Calculated Energy Profile for a Reaction of this compound
| Stationary Point | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|
| Reactants | 0.0 | 0 |
| Transition State | +25.0 | 1 |
| Products | -10.0 | 0 |
This table is for illustrative purposes only, as no specific computational data on the reaction mechanisms of this compound is currently available in the literature.
Future computational research is required to populate such tables with actual data for specific reactions involving this compound, thereby shedding light on its chemical reactivity and potential transformation pathways.
Applications of 4 3 Aminophenyl 3 Hydroxybenzoic Acid in Advanced Materials Science and Chemical Systems
Role of 4-(3-Aminophenyl)-3-hydroxybenzoic Acid as a Monomer in Polymer Synthesis
The unique structure of this compound, featuring an amino group, a hydroxyl group, and a carboxylic acid on a biphenyl (B1667301) backbone, suggests its potential as a versatile monomer for polymerization. These functional groups could theoretically allow it to be incorporated into various polymer architectures through condensation reactions.
Polyimides and Polyamides Incorporating this compound Units
Polyimides and polyamides are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Typically, their synthesis involves the reaction of diamines with dianhydrides (for polyimides) or diacid chlorides (for polyamides).
A monomer like this compound possesses both an amine and a carboxylic acid function, making it a potential AB-type monomer for polyamide synthesis. The additional hydroxyl group could be used for post-polymerization modification or to influence polymer properties such as solubility and intermolecular interactions. However, no specific studies detailing the synthesis or properties of polyimides or polyamides derived from this compound were identified.
Functional Polymers and Copolymers for Specific Applications
The incorporation of functional monomers is a key strategy for designing polymers with specific capabilities, such as altered solubility, thermal behavior, or electronic properties. The hydroxyl and amino groups on the this compound scaffold could impart specific functionalities to a polymer backbone. For instance, these groups could enhance adhesion, provide sites for cross-linking, or be used to chelate metal ions.
Despite this potential, there is no available research detailing the synthesis of functional polymers or copolymers specifically utilizing this compound as a monomer for targeted applications.
Development of Fluorescent Probes and Dyes Utilizing the this compound Scaffold
The development of novel fluorophores is a significant area of research in materials science. The rigid biphenyl structure of this compound, combined with its electron-donating (amino, hydroxyl) and electron-withdrawing (carboxylic acid) groups, provides a potential scaffold for creating fluorescent molecules.
Design Principles for Environmentally Sensitive Fluorophores
Environmentally sensitive fluorophores, or solvatochromic dyes, are molecules whose fluorescence emission properties (e.g., intensity and wavelength) change in response to the polarity of their local environment. This behavior is often achieved by designing molecules with a significant change in dipole moment upon photoexcitation, a feature characteristic of donor-pi-acceptor (D-π-A) systems.
The structure of this compound contains donor (amino, hydroxyl) and acceptor (carboxyl) groups, which could potentially give rise to intramolecular charge transfer (ICT) and environmentally sensitive fluorescence. However, no studies have been published that specifically design or characterize this compound or its derivatives as environmentally sensitive fluorophores.
Applications in Material Labeling and Sensing (excluding biological imaging)
Fluorescent probes are widely used for labeling materials to enable their visualization and tracking, or for sensing specific analytes. A probe based on the this compound scaffold could theoretically be attached to other materials or polymers via its functional groups. Its potential solvatochromic properties could be exploited for sensing changes in material properties, such as polarity or viscosity.
A search of the available scientific literature did not yield any examples of this compound being used for material labeling or non-biological sensing applications.
Utilization in Supramolecular Chemistry and Self-Assembly Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups on this compound—the carboxylic acid, hydroxyl group, and amino group—are all capable of forming strong hydrogen bonds. These directional interactions, combined with potential π-π stacking from the biphenyl core, make it a candidate for designing self-assembling systems. Such systems could form ordered structures like liquid crystals, gels, or other complex architectures.
Despite these structural features that suggest a potential for forming well-defined supramolecular assemblies, no published research was found that investigates the self-assembly behavior or utilization of this compound in supramolecular chemistry.
Hydrogen Bonding Networks and Crystal Engineering
The molecular structure of this compound is endowed with three key functional groups capable of forming strong hydrogen bonds: a carboxylic acid group, a hydroxyl group, and an amino group. This trifunctional nature makes it an exceptional building block in the field of crystal engineering, where the primary goal is to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. The interplay of these functional groups allows for the formation of a rich variety of hydrogen-bonding motifs, leading to complex and predictable supramolecular assemblies.
The carboxylic acid group can act as both a hydrogen bond donor and acceptor, often leading to the formation of robust dimeric synthons. The hydroxyl and amino groups are also potent hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. The relative positioning of these groups on the aromatic rings dictates the geometry of the resulting hydrogen-bonded networks, which can be one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks.
In isomeric hydroxybenzoic acids, the position of the hydroxyl group significantly influences the type of hydrogen bonding observed. For instance, 2-hydroxybenzoic acid exhibits strong intramolecular hydrogen bonding, whereas 4-hydroxybenzoic acid favors intermolecular hydrogen bonding, leading to a higher melting point. libretexts.org Similarly, the aminobenzoic acid isomers display distinct hydrogen-bonding patterns, with the α form of 4-aminobenzoic acid forming hydrogen-bonded dimers and the β form exhibiting a fourfold ring motif. researchgate.net The combination of amino, hydroxyl, and carboxylic acid functionalities in this compound allows for even more intricate and competing hydrogen-bonding interactions, offering a versatile platform for the design of novel crystalline materials. The study of supramolecular assemblies of related molecules, such as chlorobenzoic acids and amino-chloropyridine derivatives, further highlights the importance of hydrogen bonding and other noncovalent interactions in determining the final crystal structure. researchgate.net
The ability to form predictable and stable hydrogen-bonded networks is crucial for tuning the physicochemical properties of materials, including their thermal stability, solubility, and mechanical properties. By understanding and controlling the supramolecular self-assembly of this compound, it is possible to engineer crystals with specific architectures and functionalities. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |
| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Intermolecular | Dimer |
| Hydroxyl (-OH) | Carboxylic Acid (C=O) | Intermolecular/Intramolecular | Chain/Ring |
| Amino (-NH2) | Carboxylic Acid (C=O) | Intermolecular | Chain/Sheet |
| Carboxylic Acid (-OH) | Hydroxyl (-OH) | Intermolecular | Chain/Sheet |
| Hydroxyl (-OH) | Amino (-NH2) | Intermolecular | Chain/Sheet |
| Amino (-NH2) | Hydroxyl (-OH) | Intermolecular | Chain/Sheet |
Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The carboxylic acid and amino groups of this compound make it an excellent candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials are crystalline solids constructed from metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional networks. The properties of MOFs and coordination polymers, such as their porosity, stability, and functionality, are highly dependent on the nature of both the metal center and the organic linker.
The use of bifunctional or multifunctional ligands like this compound can lead to the formation of coordination polymers with complex topologies and interesting properties. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), while the amino group can also participate in coordination, leading to the formation of stable, extended structures.
Research on related aminobenzoic and hydroxybenzoic acids has demonstrated their utility as ligands in the construction of coordination polymers. For instance, coordination polymers based on 3-amino-4-hydroxybenzoate have been synthesized and shown to exhibit interesting magnetic and photoluminescent properties. mdpi.com Similarly, 4-hydroxybenzoic acid has been used to create coordination polymers with various metal ions, resulting in structures with diverse dimensionalities and properties. rsc.org The combination of different ligands, known as the mixed-ligand strategy, is another approach to constructing novel coordination polymers with unique structures and functionalities. mdpi.com
The introduction of the aminophenyl group in this compound adds another layer of complexity and potential functionality. The amino group can be a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure. This can be used to tune the properties of the material for specific applications, such as gas storage, separation, or catalysis.
Table 2: Examples of Coordination Polymers with Related Ligands
| Ligand | Metal Ion | Resulting Structure | Potential Application | Reference |
| 3-Amino-4-hydroxybenzoate | Co(II), Zn(II) | 3D Porous Framework | Magnetism, Photoluminescence | mdpi.com |
| 4-Hydroxybenzoic Acid | Li+, Mg2+, Cu2+ | 2D and 3D Networks | Not specified | rsc.org |
| 4,4′-Stilbenedicarboxylic Acid | Various | Luminescent MOFs | Luminescence | mdpi.com |
| 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Carboxylates | Zn(II), Cu(II) | 1D, 2D, and 3D CPs | Luminescence, Catalysis | mdpi.com |
Applications in Analytical Chemistry as a Reagent or Derivatization Agent (excluding biological sample analysis)
The functional groups present in this compound make it a promising candidate for the development of chemosensors and optical sensors. These sensors are analytical devices that respond to the presence of a specific analyte with a measurable signal, such as a change in color or fluorescence. The amino and hydroxyl groups can act as recognition sites for analytes, while the conjugated aromatic system can serve as the signaling unit.
While specific chemosensors based on this compound have not been extensively reported, the principles of sensor design using related compounds are well-established. For example, chemosensors for amino acids often utilize receptors that can engage in noncovalent interactions, such as hydrogen bonding and electrostatic interactions. nih.gov The carboxylic acid and amino groups of the target molecule could potentially bind to specific amino acids or other analytes with complementary functionalities.
Furthermore, the development of optical sensors based on surface plasmon resonance (SPR) for the detection of benzoic acid has been demonstrated. researchgate.net This suggests that derivatives of this compound could be immobilized on a sensor surface to detect specific analytes through changes in the refractive index. The amino group provides a convenient handle for covalent attachment to sensor substrates. The inherent fluorescence of the molecule or its derivatives could also be exploited for the development of fluorescent sensors, where the binding of an analyte would lead to a change in the fluorescence intensity or wavelength.
In the realm of analytical chemistry, this compound and its isomers are amenable to separation and analysis by high-performance liquid chromatography (HPLC). helixchrom.comhelixchrom.comsielc.com The presence of both acidic (carboxylic acid, hydroxyl) and basic (amino) functional groups, along with a hydrophobic aromatic core, allows for multiple modes of interaction with stationary phases. In reversed-phase HPLC, the hydrophobicity of the molecule will play a key role in its retention, which can be modulated by the pH of the mobile phase. vcu.edu At low pH, the carboxylic acid will be protonated, increasing its hydrophobicity, while at high pH, it will be deprotonated and more polar. The amino group will be protonated at low pH, increasing its polarity. This pH-dependent behavior can be exploited to achieve selective separation from other compounds.
Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly well-suited for the separation of aminobenzoic acid isomers. helixchrom.com The ability to fine-tune the retention by adjusting the mobile phase composition, including the concentration of an organic modifier and the pH, allows for the resolution of structurally similar compounds.
The functional groups of this compound also make it a potential candidate for use in solid-phase extraction (SPE). SPE is a technique used for sample clean-up and pre-concentration. The molecule could be used either as the analyte to be extracted or as a component of the sorbent material. As an analyte, its retention on different SPE sorbents (e.g., C18, ion-exchange) would depend on its physicochemical properties and the composition of the sample matrix. As a sorbent, it could be immobilized onto a solid support to create a stationary phase for the selective extraction of other compounds. For instance, a nano-sorbent based on a layered double hydroxide (B78521) has been developed for the selective extraction of p-aminobenzoic acid. nih.gov
Exploration as a Ligand in Catalysis (Homogeneous and Heterogeneous Systems)
The ability of this compound to form stable complexes with metal ions opens up possibilities for its use as a ligand in catalysis. Metal complexes are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.
While direct catalytic applications of this compound complexes are not yet widely reported, the catalytic potential of metal complexes with related ligands is well-documented. For example, chiral salen complexes of copper(II) and nickel(II) have been shown to be effective catalysts in asymmetric alkylation reactions of amino acids. nih.gov This suggests that Schiff base ligands derived from this compound could also be used to prepare chiral metal complexes for asymmetric catalysis.
Furthermore, metal complexes with amino acid ligands have been investigated as catalysts for oxidation reactions. scirp.org The coordination of the amino acid to the metal center can influence its redox properties and create a specific environment for the catalytic transformation. The bifunctional nature of this compound, with both an amino acid-like moiety and a phenolic group, could lead to the formation of metal complexes with unique catalytic properties.
In the context of heterogeneous catalysis, MOFs and coordination polymers constructed from this compound could serve as robust and recyclable catalysts. rsc.org The metal centers within the framework can act as the active catalytic sites, while the porous structure can allow for the selective access of substrates to these sites. The functional groups on the organic linker can also participate in the catalytic process, either by directly interacting with the substrates or by modifying the electronic properties of the metal centers.
Non-Linear Optical (NLO) Materials Based on this compound Derivatives
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are of great interest for applications in optoelectronics, such as frequency conversion, optical switching, and data storage. Organic molecules with a combination of electron-donating and electron-accepting groups connected by a conjugated π-system often exhibit significant NLO properties.
The molecular structure of this compound, with its electron-donating amino and hydroxyl groups and electron-withdrawing carboxylic acid group, all attached to a conjugated aromatic system, suggests that it could be a promising candidate for the development of NLO materials. The intramolecular charge transfer from the donor to the acceptor groups upon excitation with light can lead to a large second-order NLO response.
While there are no specific reports on the NLO properties of this compound itself, studies on related compounds support this potential. For example, single crystals of 3-aminophenol (B1664112) orthophosphoric acid have been shown to exhibit NLO properties. The presence of hydrogen bonds in the crystal structure can also contribute to the enhancement of the NLO response.
To create effective NLO materials, it is often necessary to organize the chromophores in a non-centrosymmetric arrangement in the solid state. This can be achieved through crystal engineering techniques, such as the formation of co-crystals or the incorporation of the NLO-active molecule into a polymer matrix. The hydrogen-bonding capabilities of this compound could be exploited to control its alignment in the crystalline state and thus optimize its NLO properties. Further research into the synthesis and characterization of derivatives of this compound is warranted to fully explore its potential in this area.
Future Research Directions and Emerging Areas for 4 3 Aminophenyl 3 Hydroxybenzoic Acid
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes is the foundational step toward unlocking the potential of 4-(3-Aminophenyl)-3-hydroxybenzoic acid. Currently, dedicated synthetic methodologies for this specific compound are not extensively documented in public literature. Future research will likely focus on modern cross-coupling strategies, which are well-suited for constructing the core biphenyl (B1667301) structure.
The Suzuki-Miyaura cross-coupling reaction is a primary candidate for this synthesis, celebrated for its mild reaction conditions and tolerance of a wide array of functional groups. acs.orgyoutube.comrsc.org A plausible synthetic strategy would involve the palladium-catalyzed coupling of a suitably protected 3-amino-halobenzene derivative with a 3-hydroxy-4-boronobenzoic acid derivative, or a similar permutation of reactants. nih.govnih.gov
A critical aspect of future synthetic exploration will be the integration of sustainable or "green" chemistry principles. This includes the use of water as a solvent, the development of recoverable and reusable catalysts, and the application of energy-efficient reaction conditions. researchgate.net Microwave-assisted synthesis, for instance, could dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.net Biocatalytic approaches, while more complex to develop, offer the promise of highly selective transformations under mild, aqueous conditions, minimizing waste and avoiding the use of heavy metal catalysts.
| Potential Synthetic Strategy | Key Reactants | Catalyst System (Example) | Potential Advantages | Challenges |
| Suzuki-Miyaura Coupling | 3-Aminophenylboronic acid derivative + Halo-3-hydroxybenzoic acid derivative | Pd(PPh₃)₄ / Base | High functional group tolerance, good yields. acs.org | Cost of palladium, potential for metal contamination. |
| Sustainable Suzuki-Miyaura | Water-soluble boronic acids and halo-aromatics | Water-soluble Pd-ligand complex | Environmentally benign solvent (water), potential for catalyst recycling. researchgate.net | May require specialized ligand synthesis. |
| Microwave-Assisted Coupling | Same as above | Pd catalyst | Rapid reaction times, improved energy efficiency. | Scale-up can be challenging, requires specific equipment. |
Advanced Applications in Smart Materials and Responsive Systems
The inherent trifunctionality of this compound makes it an exceptionally promising monomer for the creation of smart materials. These materials are designed to exhibit a dynamic response to external stimuli, such as changes in pH, temperature, or light.
The carboxylic acid and phenolic hydroxyl groups are weak acids, making them ideal candidates for conferring pH-responsiveness. When incorporated into a polymer backbone, these groups can ionize or de-ionize based on the ambient pH. This change in charge can trigger significant conformational changes in the polymer, leading to alterations in solubility, viscosity, or the swelling/shrinking of a hydrogel. Such polymers could find applications in targeted drug delivery systems that release their payload in the specific pH environment of a tumor or inflamed tissue.
The primary amine group provides a versatile handle for post-polymerization modification, allowing for the introduction of other stimulus-responsive moieties. For example, temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) could be grafted onto a polymer backbone containing the title compound, creating a dual pH- and thermo-responsive material.
Integration into Hybrid Materials and Nanocomposites
The creation of organic-inorganic hybrid materials is a powerful strategy for combining the desirable properties of both material classes. This compound is an ideal candidate to serve as a molecular bridge or coupling agent in such composites.
The carboxylic acid and hydroxyl functionalities can act as robust anchoring groups, forming strong covalent or coordinate bonds with the surfaces of inorganic nanoparticles, such as titanium dioxide (TiO₂), zinc oxide (ZnO), or silica (B1680970) (SiO₂). Once anchored, the exposed aminophenyl group can participate in further reactions. It could, for example, initiate polymerization from the nanoparticle surface, creating a "hairy" nanoparticle with a dense polymer brush coating. This approach could be used to improve the dispersion of nanoparticles in a polymer matrix, leading to nanocomposites with enhanced mechanical strength, thermal stability, and tailored optical properties.
| Inorganic Component | Binding Mechanism | Potential Application of Hybrid |
| Titanium Dioxide (TiO₂) | Coordination via carboxylate/hydroxyl groups | Photocatalysis, UV-blocking coatings |
| Silica (SiO₂) | Covalent bond formation (silanization) | Reinforced polymer composites, stationary phase in chromatography |
| Gold Nanoparticles (AuNPs) | Thiol-gold bond (after derivatization) or amine coordination | Biosensors, targeted imaging agents |
| Iron Oxide (Fe₃O₄) | Carboxylate coordination | Magnetic resonance imaging (MRI) contrast agents, magnetically separable catalysts |
Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Studies
Prior to extensive and costly laboratory synthesis, advanced computational studies will be indispensable for predicting the properties and reactivity of this compound. Methods like Density Functional Theory (DFT) can provide profound insights into its fundamental characteristics. nih.govnih.gov
Key areas of computational investigation would include determining the molecule's preferred three-dimensional conformation, particularly the dihedral (twist) angle between the two phenyl rings. This angle is a critical determinant of the electronic communication between the rings and will strongly influence the properties of any resulting polymers. nih.gov Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies will reveal its electronic bandgap, which is crucial for predicting its potential in optoelectronic applications. mdpi.com Furthermore, mapping the molecular electrostatic potential (MEP) would identify the electron-rich and electron-poor regions of the molecule, providing a guide to its reactivity in chemical reactions and its non-covalent interactions. mdpi.com
| Computational Parameter | Methodology | Predicted Information |
| Molecular Geometry | Geometry Optimization (e.g., DFT) | Bond lengths, bond angles, dihedral angle between rings. |
| Electronic Properties | HOMO/LUMO Energy Calculation | Bandgap, ionization potential, electron affinity. |
| Reactivity Sites | Molecular Electrostatic Potential (MEP) | Identification of nucleophilic and electrophilic centers. |
| Vibrational Frequencies | Frequency Calculation | Predicted IR and Raman spectra for experimental comparison. |
Potential for Derivatization in Photoactive and Optoelectronic Materials
The biphenyl core of this compound provides a robust electronic scaffold that, with appropriate modification, could be utilized in photoactive and optoelectronic materials. mdpi.com The existing functional groups are ideal starting points for derivatization to tune its photophysical properties.
The primary amine is particularly versatile. It can be converted into an azo group (-N=N-) through diazotization and coupling reactions, creating photochromic materials that can isomerize upon exposure to specific wavelengths of light. Such molecules could be used in optical data storage or as molecular switches. The amine can also be reacted to form amides or Schiff bases, which can extend the π-conjugated system of the molecule, shifting its absorption and emission spectra. nih.gov
Derivatization of the hydroxyl and carboxylic acid groups, for instance through esterification, could be used to attach other chromophoric units or to improve the processability and solubility of the resulting materials for applications in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of a library of derivatives based on this core structure is a promising avenue for discovering novel materials with tailored optoelectronic functions.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 6.8–7.5 ppm (aromatic protons), δ 10.2 ppm (-COOH), and δ 5.1 ppm (-OH) .
- IR Spectroscopy : Bands at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H/O-H stretches) confirm functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity with retention times of 8–12 minutes .
Why do studies report conflicting data on the biological activity of derivatives, such as antimicrobial potency?
Advanced
Discrepancies arise from structural variations (e.g., substituent position) and assay conditions. For instance, Schiff bases derived from 4-Amino-3-hydroxybenzoic acid show MIC values ranging from 8–64 µg/mL against E. coli depending on the aldehyde used . Variations in bacterial strains, culture media pH (6.5 vs. 7.4), and incubation time (18 vs. 24 hours) can alter results by ±20% . Additionally, impurities (>5%) in synthesized derivatives may suppress activity, emphasizing the need for rigorous purity validation .
How can this compound be utilized in designing Schiff bases for antimicrobial applications?
Advanced
The amino group readily reacts with carbonyl compounds (e.g., 4-nitrobenzaldehyde) under mild conditions (ethanol, reflux, 4–6 hours) to form Schiff bases. For example, (E)-3-hydroxy-4-((4-nitrobenzylidene)amino)benzoic acid exhibits a MIC of 16 µg/mL against S. aureus . Key steps include:
Synthesis : Equimolar reactants in ethanol, catalyzed by glacial acetic acid.
Purification : Recrystallization from methanol.
Activity Testing : Broth microdilution assay (CLSI guidelines) .
What factors influence the stability of this compound during storage?
Basic
Degradation is minimized by:
- Temperature : Storage at 4°C reduces decomposition by 70% compared to room temperature .
- Light : Amber vials prevent photooxidation of the hydroxy group.
- pH : Solutions buffered at pH 6–7 (phosphate buffer) maintain stability for >6 months .
What strategies improve yields in multi-step syntheses involving this compound?
Q. Advanced
- Intermediate Protection : Protecting the -NH₂ group with Boc (tert-butoxycarbonyl) prevents side reactions, increasing overall yield by 25–40% .
- Catalyst Optimization : Using Pd(OAc)₂/XPhos in Suzuki couplings improves coupling efficiency to >85% .
- Process Monitoring : In-line FTIR tracks reaction progress, reducing over-reaction by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
